molecular formula C15H20N4O2 B6612804 6,7-Dimethoxy-2-(1-piperidinyl)-4-quinazolinamine CAS No. 137705-41-0

6,7-Dimethoxy-2-(1-piperidinyl)-4-quinazolinamine

Cat. No.: B6612804
CAS No.: 137705-41-0
M. Wt: 288.34 g/mol
InChI Key: DMCSURRPVDKJIM-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-(1-piperidinyl)-4-quinazolinamine is a quinazoline derivative known for its diverse applications in medicinal chemistry. This compound is characterized by the presence of methoxy groups at positions 6 and 7, a piperidinyl group at position 2, and an amine group at position 4 on the quinazoline ring. Its unique structure contributes to its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-2-(1-piperidinyl)-4-quinazolinamine typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or formic acid.

    Introduction of Methoxy Groups: Methoxylation at positions 6 and 7 can be achieved using methanol in the presence of a suitable catalyst.

    Attachment of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions using piperidine and appropriate leaving groups.

    Amination at Position 4:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-(1-piperidinyl)-4-quinazolinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups at different positions on the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the reagents used.

Scientific Research Applications

6,7-Dimethoxy-2-(1-piperidinyl)-4-quinazolinamine has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2-(1-piperidinyl)-4-quinazolinamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: It can modulate signaling pathways, such as the MAP kinase pathway, leading to alterations in cellular functions and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-6,7-dimethoxy-2-oxo-N-[3-(1-piperidinyl)propyl]-1H-quinoline-3-carboxamide: Shares structural similarities but differs in functional groups and biological activity.

    6,7-Dimethoxy-2-[2-(1-piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline: Another related compound with variations in the quinazoline ring and substituents.

Uniqueness

6,7-Dimethoxy-2-(1-piperidinyl)-4-quinazolinamine is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. Its combination of methoxy, piperidinyl, and amine groups contributes to its versatility and potential in various research and therapeutic applications.

Properties

IUPAC Name

6,7-dimethoxy-2-piperidin-1-ylquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-20-12-8-10-11(9-13(12)21-2)17-15(18-14(10)16)19-6-4-3-5-7-19/h8-9H,3-7H2,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCSURRPVDKJIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCCCC3)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901235386
Record name 6,7-Dimethoxy-2-(1-piperidinyl)-4-quinazolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901235386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137705-41-0
Record name 6,7-Dimethoxy-2-(1-piperidinyl)-4-quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137705-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dimethoxy-2-(1-piperidinyl)-4-quinazolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901235386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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